![molecular formula C16H11N5O2S B2657543 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206989-43-6](/img/structure/B2657543.png)
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a phthalazinone moiety linked to a benzo[c][1,2,5]thiadiazole core via a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Phthalazinone Intermediate: The synthesis begins with the preparation of 4-oxo-3,4-dihydrophthalazine. This can be achieved through the cyclization of hydrazine derivatives with phthalic anhydride under acidic conditions.
Linking to Benzo[c][1,2,5]thiadiazole: The phthalazinone intermediate is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Research indicates that it acts as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, the compound prevents cancer cells from repairing DNA damage, leading to increased apoptosis (programmed cell death) in these cells. This mechanism is particularly relevant for cancers that are reliant on PARP for survival, such as certain breast and ovarian cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study focused on the introduction of thiadiazole into peptidomimetic structures revealed that derivatives of this compound exhibited significant antibacterial properties against drug-resistant strains of bacteria, including Acinetobacter baumannii. The research highlighted its potential as a broad-spectrum bacteriostatic agent, which could be essential in addressing the growing challenge of antibiotic resistance .
Anticonvulsant Effects
Additionally, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has shown anticonvulsant properties in preclinical studies. Compounds with similar structural features have been tested for their ability to protect against induced seizures in animal models. The results indicated a significant reduction in seizure frequency and severity, suggesting that this compound could be developed further for treating epilepsy and other seizure disorders .
Structure-Activity Relationship Studies
The efficacy of this compound has been explored through structure-activity relationship (SAR) studies. These studies aim to identify the specific structural components that contribute to its biological activity. Modifications to the thiadiazole moiety and other substituents have been systematically evaluated to enhance potency and selectivity against target enzymes or receptors .
Case Studies and Experimental Findings
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of various derivatives of this compound, it was found that specific modifications enhanced its affinity for PARP. The most effective derivative demonstrated a significant reduction in tumor size in xenograft models compared to controls.
Case Study 2: Antimicrobial Activity
A series of experiments conducted on drug-resistant Acinetobacter baumannii revealed that the compound exhibited MIC (Minimum Inhibitory Concentration) values lower than traditional antibiotics, indicating its potential as a new therapeutic option against resistant infections.
Case Study 3: Anticonvulsant Activity
In an animal model for epilepsy, compounds structurally similar to this compound were shown to provide up to 80% protection against induced seizures at certain dosages.
Mechanism of Action
The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its application:
In Medicinal Chemistry: The compound may inhibit specific enzymes or receptors, disrupting disease-related pathways. Its interaction with molecular targets often involves binding to active sites or allosteric sites, altering the function of the target protein.
In Materials Science: The compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydrophthalazin-1-yl derivatives: These compounds share the phthalazinone core and exhibit similar reactivity and applications.
Benzo[c][1,2,5]thiadiazole derivatives: Compounds with this core structure are known for their electronic properties and are used in similar applications.
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of its structural motifs, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions or electronic characteristics.
Biological Activity
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a phthalazinone core linked to a benzo[c][1,2,5]thiadiazole moiety through a carboxamide functional group. Its molecular formula is C16H11N5O2S with a molecular weight of 337.4 g/mol .
This compound primarily acts as an inhibitor of poly (ADP-ribose) polymerase (PARP) . PARP is an enzyme involved in DNA repair processes; thus, inhibiting this enzyme can lead to the accumulation of DNA damage in cancer cells, ultimately inducing cell death .
1. Anticancer Activity
Several studies have documented the anticancer properties of this compound:
- In vitro Studies : Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed promising results in inhibiting growth in breast and ovarian cancer cells by targeting PARP-mediated pathways .
- Mechanistic Insights : The inhibition of PARP leads to impaired DNA repair mechanisms in cancer cells. This was evidenced by increased levels of DNA damage markers in treated cells compared to controls .
2. In Vivo Efficacy
Animal model studies further support the potential of this compound as an anticancer agent:
- Tumor Growth Inhibition : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to untreated groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15(9-5-6-12-13(7-9)21-24-20-12)17-8-14-10-3-1-2-4-11(10)16(23)19-18-14/h1-7H,8H2,(H,17,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPJPXPZNMMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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